molecular formula C8H11NO B7734205 2-(4-Aminophenyl)ethanol CAS No. 115341-06-5

2-(4-Aminophenyl)ethanol

Cat. No.: B7734205
CAS No.: 115341-06-5
M. Wt: 137.18 g/mol
InChI Key: QXHDYMUPPXAMPQ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)ethanol (CAS 104-10-9) is an aromatic amino alcohol with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol. Structurally, it consists of a benzene ring substituted with an amino group (–NH₂) at the para position and a hydroxethyl (–CH₂CH₂OH) side chain. This compound is a white crystalline solid with a melting point of 108–110°C and is soluble in polar solvents like methanol and ethanol but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Aminophenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 4-nitrophenylethanol using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under hydrogen pressure at room temperature .

Another method involves the catalytic hydrogenation of 4-nitrophenylethanol using hydrazine hydrate and sodium hydroxide in methanol. The reaction is conducted at a temperature of 68°C with a pH of 7 .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process typically includes the use of catalysts such as platinum or palladium supported on carbon, and the reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Oxidation Reactions

The amino and hydroxyl groups undergo oxidation under controlled conditions:

Reagents/Conditions Products Mechanistic Pathway Key References
KMnO₄ (acidic conditions)4-Aminophenol derivatives or quinonesOxidative cleavage of the ethanol chain or ring oxidation
H₂O₂ (alkaline medium)N-Oxides or hydroxylated derivativesElectrophilic substitution at the aromatic ring
  • Example : Oxidation with KMnO₄ in sulfuric acid converts the ethanol side chain into a ketone or carboxylic acid, while the amino group may form nitro derivatives under stronger conditions.

Reduction Reactions

Though the compound itself is not typically reduced, its precursors (e.g., nitro analogs) are synthesized via catalytic hydrogenation:

Reagents/Conditions Products Yield References
H₂/Pd-C in methanolThis compound~99%
  • Note : This method is pivotal in industrial synthesis, where nitrobenzene ethanol is reduced to the target amine .

Substitution Reactions

The amino group participates in nucleophilic substitution, while the hydroxyl group undergoes esterification or etherification:

Acylation of the Amino Group

Reagents Products Conditions References
Acetic anhydrideN-Acetyl-2-(4-aminophenyl)ethanolReflux in glacial acetic acid

Esterification of the Hydroxyl Group

Reagents Products Catalyst References
Acetyl chloride2-(4-Aminophenyl)ethyl acetatePyridine

Polymerization

The compound serves as a monomer in condensation polymerization:

Application Polymer Type Reaction Partners References
Ordered poly(amide-ester)Head-to-head (H-H) or tail-to-tail (T-T)Dicarboxylic acids
  • Mechanism : The hydroxyl and amino groups react with carboxylic acid chlorides or anhydrides to form ester and amide linkages, respectively .

Functionalization in Materials Science

The compound’s aromatic amine group enables covalent modification of nanomaterials:

Application Substrate Reaction Type References
Graphene nanoplateletsAmino-functionalized grapheneDiazotization coupling

Ring Modification Reactions

Electrophilic aromatic substitution occurs at the para position relative to the amino group:

Reagents Products Position References
HNO₃/H₂SO₄Nitrated derivativesMeta to the hydroxyl group

Key Mechanistic Insights

  • Acid-Base Properties : The amino group (pKa ~4.6) protonates in acidic media, enhancing electrophilic substitution reactivity.

  • Steric Effects : The ethanol side chain influences reaction rates in aromatic substitutions due to steric hindrance.

Scientific Research Applications

Chemistry

2-(4-Aminophenyl)ethanol is primarily utilized as a nonsymmetric monomer in the synthesis of advanced materials. Its applications include:

  • Poly(amide-ester) Synthesis: It serves as a building block for the preparation of ordered poly(amide-ester) structures, which have applications in high-performance materials due to their mechanical strength and thermal stability .
  • Synthesis of 4-Aminostyrene: The compound is also involved in the synthesis of 4-aminostyrene, which is a key intermediate for various chemical reactions and polymer productions .

Functionalization of Nanomaterials

The compound plays a crucial role in the functionalization of graphene nanoplatelets. This application is vital for enhancing the properties of graphene, making it suitable for use in:

  • Biosensors: The functionalized graphene exhibits improved sensitivity and selectivity for biological analytes, which is essential for developing advanced biosensing technologies.
  • Composite Materials: The incorporation of functionalized graphene into polymer matrices enhances mechanical properties and conductivity, leading to innovative materials for electronics and energy storage.

Biological Applications

Research indicates that derivatives of this compound exhibit antimicrobial properties. The mechanisms include:

  • Membrane Perturbation: The action involves disrupting bacterial membranes, leading to cell death.
  • Inhibition of Essential Processes: It may interfere with DNA replication and protein synthesis in bacteria, contributing to its antimicrobial efficacy .

Case Study 1: Synthesis of Ethyl Derivatives

In a study published by PMC, researchers synthesized ethyl derivatives from this compound through a series of reactions involving monomethyl or monoethyl suberate. This method demonstrated the compound's versatility in generating biologically active molecules .

Case Study 2: Toxicological Assessment

A long-term feeding study on related compounds indicated that while some derivatives exhibited slight toxicity at high doses, they did not show significant carcinogenic effects. This finding supports the potential safety of using derivatives in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)ethanol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-[(4-Aminophenyl)(ethyl)amino]ethanol

Molecular Formula: C₁₀H₁₆N₂O | Molecular Weight: 180.25 g/mol Structural Features: Contains an ethylamino (–N(CH₂CH₃)) group and a hydroxethyl chain on the aromatic ring. Applications:

  • Intermediate in hair dyes (e.g., HC Yellow No. 7) due to its azo-dye compatibility .
  • Higher molecular weight and branched structure enhance solubility in organic solvents compared to 2-(4-Aminophenyl)ethanol .

2-Amino-1-(4-methoxyphenyl)ethanol

Molecular Formula: C₉H₁₃NO₂ | Molecular Weight: 167.21 g/mol Structural Features: Methoxy (–OCH₃) substituent at the para position and an aminoethanol side chain. Applications:

  • Intermediate in pharmaceuticals and agrochemicals.
  • The methoxy group increases lipophilicity, making it more suitable for lipid-based drug formulations than the polar amino group in this compound .

2-(4-Methoxyphenyl)ethanol

Molecular Formula: C₉H₁₂O₂ | Molecular Weight: 152.19 g/mol Structural Features: Methoxy group at the para position without an amino substituent. Applications:

  • Fragrance ingredient and precursor for antioxidants.
  • Lacks the reactive amino group, reducing its utility in polymer synthesis compared to this compound .

2-(4-Aminophenyl)-N-methylacetamide

Molecular Formula : C₁₀H₁₂N₂O | Molecular Weight : 176.22 g/mol
Structural Features : Acetamide (–NHCOCH₃) group replaces the hydroxethyl chain.
Applications :

  • Drug intermediate (e.g., cardiovascular agents) due to improved metabolic stability from the acetamide group.
  • Insoluble in water but soluble in ethanol and acetone, contrasting with the methanol solubility of this compound .

Comparative Analysis of Key Properties

Table 1: Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups Primary Applications
This compound C₈H₁₁NO 137.18 Methanol, ethanol –NH₂, –CH₂CH₂OH Polymers, graphene modifiers
2-[(4-Aminophenyl)(ethyl)amino]ethanol C₁₀H₁₆N₂O 180.25 Organic solvents –NH–CH₂CH₃, –CH₂CH₂OH Hair dyes
2-Amino-1-(4-methoxyphenyl)ethanol C₉H₁₃NO₂ 167.21 Ethanol, acetone –OCH₃, –NH₂, –CH₂CH₂OH Pharmaceutical intermediates
2-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ 152.19 Ethanol, DMSO –OCH₃, –CH₂CH₂OH Fragrances, antioxidants
2-(4-Aminophenyl)-N-methylacetamide C₁₀H₁₂N₂O 176.22 Ethanol, acetone –NHCOCH₃, –NH₂ Drug synthesis

Research Findings and Trends

  • Thermal Behavior: this compound undergoes dehydration to form 4-aminostyrene with >90% yield when catalyzed by KOH, highlighting its utility in styrene derivatives .
  • Material Science: The amino and hydroxethyl groups in this compound enable covalent bonding with carbon nanomaterials, enhancing composite mechanical properties .

Biological Activity

2-(4-Aminophenyl)ethanol, also known as 4-Aminophenethyl alcohol, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula: C₈H₁₁NO
  • Molecular Weight: 137.18 g/mol
  • Melting Point: 107-110 °C
  • Boiling Point: 255 °C

Research indicates that this compound interacts with various biological systems, primarily through its role as a modulator of neurotransmitter systems. It has been noted for its potential effects on the dopaminergic system, particularly in the context of neurodegenerative diseases.

  • Dopamine Interaction : Studies suggest that compounds like this compound may enhance dopamine release in certain contexts, which could have implications for conditions such as Parkinson's disease (PD). The compound is proposed to interact with adenosine receptors, which play a crucial role in dopamine signaling pathways .
  • Neuroprotective Effects : The compound has demonstrated neuroprotective properties in preclinical models. For example, it may reduce oxidative stress and excitotoxicity in neuronal cells, potentially offering protective benefits against neurodegeneration .

Biological Activity and Therapeutic Potential

The biological activity of this compound extends to several therapeutic areas:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative damage in cells. This is particularly relevant for neurodegenerative diseases where oxidative stress is a contributing factor .
  • Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to fully elucidate this aspect .

Case Study 1: Neuroprotective Effects in Rodent Models

A study investigating the effects of this compound on rodent models of Parkinson's disease found that administration of the compound resulted in increased dopamine levels and improved motor function. The observed neuroprotective effects were attributed to its ability to modulate adenosine receptor activity and reduce inflammation within the central nervous system .

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessing the antioxidant capacity of this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress. This suggests potential therapeutic applications in conditions characterized by oxidative damage .

Data Summary Table

PropertyValue
Molecular FormulaC₈H₁₁NO
Molecular Weight137.18 g/mol
Melting Point107-110 °C
Boiling Point255 °C
Antioxidant ActivitySignificant
Neuroprotective EffectsYes
Antimicrobial ActivityPreliminary evidence

Q & A

Basic Research Questions

Q. What are the fundamental physicochemical properties of 2-(4-Aminophenyl)ethanol, and how are they characterized?

  • Molecular formula : C₈H₁₁NO. Molecular weight : 137.18 g/mol.
  • Key properties : The compound is a primary amine with hydroxyl and aromatic groups, influencing its solubility in polar solvents (e.g., ethanol, methanol) and reactivity in nucleophilic substitutions. Structural characterization typically employs NMR (¹H/¹³C), IR (to confirm -OH and -NH₂ stretches), and HPLC for purity analysis .

Q. What are the common synthetic routes for this compound?

  • Catalytic hydrogenation : Reduction of 4-nitroacetophenone using Rh/Al₂O₃ catalysts produces this compound as a byproduct (34% yield) alongside 4-aminoacetophenone. Reaction conditions (temperature, solvent, catalyst loading) significantly influence selectivity .
  • Multi-step synthesis : Epoxidation of intermediates followed by condensation with amines (e.g., 4-(2-aminoethyl)aniline) in refluxing methanol is another route .

Q. How is purity ensured during synthesis, and what are standard purification methods?

  • TLC monitoring is used to track reaction progress. Post-synthesis, recrystallization from ethanol or methanol removes impurities. Column chromatography (silica gel, ethyl acetate/hexane eluent) is employed for complex mixtures .

Advanced Research Questions

Q. How do catalytic systems influence selectivity in the synthesis of this compound?

  • Rh-based catalysts (e.g., Rh/silica) promote competitive hydrogenation of nitro and carbonyl groups, leading to mixed products. Adjusting catalyst supports (e.g., melamine-formaldehyde polymers) or using Pd can enhance nitro-group selectivity, reducing byproduct formation .
  • Key data :

CatalystByproducts FormedSelectivity for Target Compound
Rh/Al₂O₃4-Aminoacetophenone (59%)34%
Pd/melamineMinimal byproducts>80%

Q. What analytical challenges arise in characterizing this compound derivatives, and how are they addressed?

  • Challenges : Overlapping NMR signals due to aromatic protons and amine/hydroxyl exchange broadening.
  • Solutions : Use of DMSO-d₆ as a solvent to stabilize NH/OH protons, 2D NMR (COSY, HSQC) for signal assignment, and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How does structural modification of this compound impact its biological activity?

  • Amino group functionalization : Acetylation or sulfonation alters solubility and bioavailability. For example, sulfonyl derivatives (e.g., 2-(4-Aminophenylsulfonyl)ethanol) exhibit enhanced antimicrobial activity but reduced CNS penetration due to increased polarity .
  • Hydroxyl group substitution : Etherification (e.g., methoxy derivatives) can improve metabolic stability in drug development .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

  • Discrepancies arise from varying catalyst activation protocols (e.g., pre-reduction of Rh catalysts) or solvent effects (aqueous vs. ethanolic systems). Systematic studies using Design of Experiments (DoE) optimize parameters like H₂ pressure (1–5 bar) and temperature (50–100°C) .

Methodological and Application-Oriented Questions

Q. What strategies are employed to mitigate environmental impacts of this compound synthesis?

  • Green chemistry approaches : Use of biocatalysts (e.g., immobilized enzymes) or aqueous-phase reactions reduces organic solvent waste. Computational modeling predicts biodegradability and ecotoxicity .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

  • It serves as a precursor for antiviral agents (e.g., via condensation with pyrazolone derivatives) and β-blockers (e.g., functionalization to (R)-2-[2-(4-aminophenyl)ethylamino]-1-(2-pyridyl)ethanol) .

Q. What future research directions are prioritized for this compound?

  • Catalyst innovation : Developing asymmetric catalysts for enantioselective synthesis of chiral derivatives.
  • Biological studies : Screening for neuroprotective or anticancer activity via structure-activity relationship (SAR) studies.
  • Environmental profiling : Long-term ecotoxicological assays to assess bioaccumulation potential .

Properties

IUPAC Name

2-(4-aminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHDYMUPPXAMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7073066
Record name 4-Aminophenethyl alcohol
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Molecular Weight

137.18 g/mol
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CAS No.

104-10-9, 115341-06-5
Record name 2-(4-Aminophenyl)ethanol
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Record name 4-Aminophenethyl alcohol
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Record name Benzeneethanol, ar-amino-
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Record name Benzeneethanol, 4-amino-
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Record name 4-Aminophenethyl alcohol
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Synthesis routes and methods

Procedure details

A slurry of 5 g of 4-nitrophenethyl alcohol, 0.58 g of 10% Pd on carbon in 50 mL of absolute ethanol was shaken overnight under 50 psi of H2. The mixture was filtered and concentrated to yield 3.6 g of 4-(2-hydroxyethyl) aniline, mp 101°-102° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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